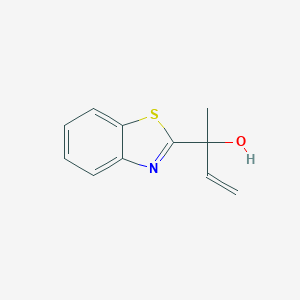
2-(2-Benzothiazolyl)-3-buten-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzothiazolyl)-3-buten-2-ol, also known as NSC-95397, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent in various diseases. This molecule belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 2-(2-Benzothiazolyl)-3-buten-2-ol is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this molecule has been shown to inhibit the activity of various enzymes involved in cell growth and proliferation. It has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. It has also been found to inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation.
Biochemical and Physiological Effects:
2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this molecule has been found to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been found to reduce oxidative stress and inflammation, leading to the protection of neurons. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this molecule has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Benzothiazolyl)-3-buten-2-ol in lab experiments is its high purity and stability. This molecule can be synthesized in large quantities with high yield, making it suitable for various assays. It also has a low toxicity profile, which allows for higher concentrations to be used in experiments. However, one of the limitations of using this molecule is its limited solubility in water, which can affect its bioavailability and efficacy in vivo. It also requires further optimization for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
将来の方向性
For research and development include its applications in disease treatment and diagnosis, as well as the development of new benzothiazole derivatives.
合成法
The synthesis of 2-(2-Benzothiazolyl)-3-buten-2-ol involves the reaction of 2-mercaptobenzothiazole with acrolein in the presence of a base catalyst. The resulting product is then subjected to various purification steps to obtain the pure compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-(2-Benzothiazolyl)-3-buten-2-ol has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this molecule has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, a process that leads to the death of cancer cells. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to protect neurons from oxidative stress and reduce inflammation, which are key factors in the progression of these diseases. In inflammation research, this molecule has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
特性
CAS番号 |
193482-37-0 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-11(2,13)10-12-8-6-4-5-7-9(8)14-10/h3-7,13H,1H2,2H3 |
InChIキー |
UNKQJMUKWALKMG-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
正規SMILES |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
同義語 |
2-Benzothiazolemethanol,alpha-ethenyl-alpha-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



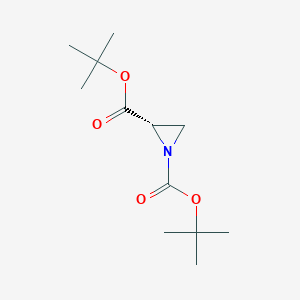
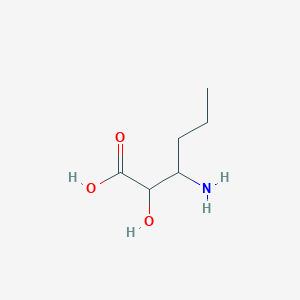

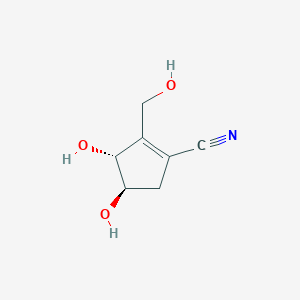
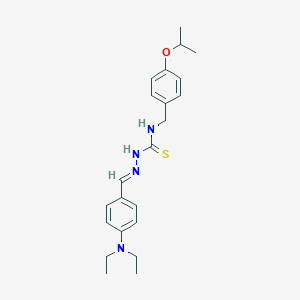
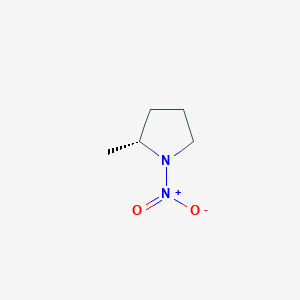
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
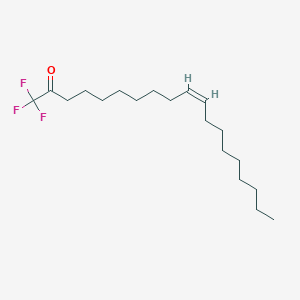
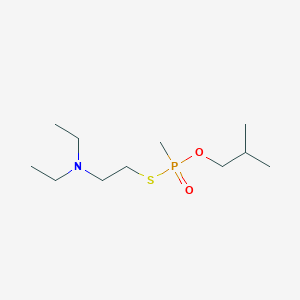
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
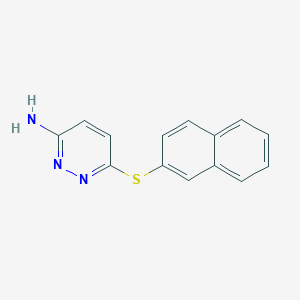
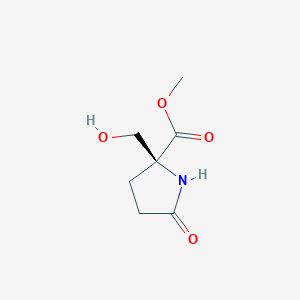
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)